4-Butoxy-N-(4-propoxybenzyl)aniline
Description
4-Butoxy-N-(4-propoxybenzyl)aniline (CAS: 1040687-48-6) is a substituted aniline derivative with a molecular formula of C₂₀H₂₇NO₂ and a molecular weight of 313.44 g/mol . Its structure features a para-butoxy group (–OC₄H₉) on the aniline ring and a para-propoxy-substituted benzyl group (–CH₂–C₆H₄–O–C₃H₇) attached to the amine nitrogen.
Properties
IUPAC Name |
4-butoxy-N-[(4-propoxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-3-5-15-23-20-12-8-18(9-13-20)21-16-17-6-10-19(11-7-17)22-14-4-2/h6-13,21H,3-5,14-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPJLBLTBAXSID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NCC2=CC=C(C=C2)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-N-(4-propoxybenzyl)aniline typically involves the reaction of 4-butoxyaniline with 4-propoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety and environmental controls to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Butoxy-N-(4-propoxybenzyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
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Cancer Research :
- The compound acts as a potent inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation and signaling pathways. Its ability to inhibit EGFR may lead to reduced cancer cell growth and increased apoptosis in malignant cells.
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Proteomics :
- It serves as a biochemical tool for studying protein interactions and functions, essential for understanding cellular processes and disease mechanisms.
- Drug Development :
The biological activity of 4-Butoxy-N-(4-propoxybenzyl)aniline is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in critical cellular processes, impacting cell proliferation and survival.
- Receptor Modulation : The compound can interact with various receptors, altering cellular signaling pathways that are vital for maintaining normal physiological functions.
Case Studies
- EGFR Inhibition Studies :
-
Proteomics Applications :
- In proteomics studies, this compound has been utilized to probe protein-ligand interactions, providing insights into the molecular mechanisms underlying various diseases.
Mechanism of Action
The mechanism of action of 4-Butoxy-N-(4-propoxybenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares 4-Butoxy-N-(4-propoxybenzyl)aniline with analogous compounds, highlighting the impact of substituent variations:
Key Observations:
- Hydrophobicity : The butoxy and propoxy groups in the target compound contribute to higher hydrophobicity (estimated XLogP ~5.2) compared to methoxy or nitro derivatives (XLogP ~2.8–4.9). Chloro-substituted analogs exhibit moderate hydrophobicity due to the electron-withdrawing Cl group .
- Hydrogen Bonding : Methoxy-nitro derivatives (e.g., 4-Methoxy-N-(4-nitrobenzyl)aniline) form robust N–H···O and C–H···π interactions, stabilizing crystal lattices . In contrast, alkoxy-substituted compounds like the target may rely on weaker van der Waals forces due to longer alkyl chains.
This compound:
- Limited synthetic details are available, but analogous compounds (e.g., 4-Methoxy-N-(4-nitrobenzyl)aniline) are synthesized via reductive amination using NaBH₄ and acetic acid in methanol, yielding >90% .
- The propoxy and butoxy groups likely require alkylation of phenolic intermediates, followed by benzylamine coupling.
Comparison with Other Methods:
- 4-Chloro-N-(4-propoxybenzyl)aniline : Synthesized via nucleophilic substitution or condensation, with yields dependent on halogen reactivity .
- Schiff Base Derivatives (e.g., 4-Butyl-N-(4-ethoxybenzylidene)aniline) : Formed through condensation of aldehydes with anilines, often requiring acid catalysis .
Crystallographic and Structural Insights
- 4-Methoxy-N-(4-nitrobenzyl)aniline : Exhibits a dihedral angle of 1.70° between nitro and benzene rings, with intermolecular N–H···O bonds creating dimeric structures .
Biological Activity
4-Butoxy-N-(4-propoxybenzyl)aniline is an organic compound with the molecular formula C20H27NO2 and a molecular weight of 313.43 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. Its synthesis typically involves the reaction of 4-butoxyaniline with 4-propoxybenzyl chloride under basic conditions, often utilizing solvents like dichloromethane or toluene .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may exhibit both inhibitory and activating effects on these targets, which can lead to various biological responses. The precise pathways involved are contingent upon the biological system being studied .
Biological Activity Overview
Research has indicated that this compound may possess several biological properties, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, although specific data on efficacy and mechanisms are still emerging.
- Anticancer Properties : Investigations into its potential as an anticancer agent have shown promise, particularly in modulating pathways associated with cell proliferation and apoptosis .
- Sleep Modulation : Some studies have indicated that related compounds can influence sleep patterns, suggesting a potential role in treating sleep disorders .
Case Studies
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Antimicrobial Studies :
- A study explored the antimicrobial efficacy of various derivatives of aniline compounds, including this compound. Results indicated significant inhibition against Gram-positive bacteria, warranting further exploration into its mechanism of action .
- Anticancer Research :
- Sleep Studies :
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Butoxy-N-(4-methoxybenzyl)aniline | Methoxy group instead of propoxy | Moderate antimicrobial properties |
| 4-Butoxy-N-(4-ethoxybenzyl)aniline | Ethoxy group influence | Potential anticancer activity |
| 4-Butoxy-N-(4-butoxybenzyl)aniline | Additional butoxy group | Enhanced solubility and reactivity |
This table illustrates how structural variations can influence biological activity, highlighting the unique properties of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
